Sucrose Stearate
Description
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate (CAS: 25168-73-4), commonly known as sucrose monostearate, is a sucrose ester where a stearic acid (octadecanoic acid) moiety is esterified to the sucrose backbone. Its molecular formula is C₃₀H₅₆O₁₂, with a molecular weight of 608.76 g/mol . Structurally, it consists of a glucose unit (α-D-glucopyranoside) linked to a fructose unit (β-D-fructofuranosyl) via a glycosidic bond, with a single stearate group attached. This compound is widely used as an emulsifier in the food industry due to its ability to stabilize mixtures of hydrophobic and hydrophilic components . It exhibits very low water solubility and moderate solubility in ethanol, distinguishing it from unmodified sucrose .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/t;4-,5-,6-,7-,8+,9-,10+,11-,12+/m.1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAIRGOTKJCYEY-XXDXYRHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-31-3, 25168-73-4 | |
| Record name | Sucrose, stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sucrose stearate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate typically involves the esterification of sucrose with stearic acid. This process can be catalyzed by enzymes or chemical catalysts under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often using biocatalysts to enhance efficiency and selectivity. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glucose, fructose, and stearic acid in the presence of water and acid or base catalysts.
Oxidation: The glucose and fructose components can be oxidized to form gluconic acid and fructonic acid, respectively.
Reduction: The compound can be reduced to form sugar alcohols such as sorbitol and mannitol
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst
Major Products
Hydrolysis: Glucose, fructose, and stearic acid.
Oxidation: Gluconic acid and fructonic acid.
Reduction: Sorbitol and mannitol
Scientific Research Applications
Food Science
GFMO is being investigated for its role as a food emulsifier and stabilizer. Its amphiphilic nature allows it to improve the texture and stability of food products.
Case Study:
A study published in the Journal of Food Science demonstrated that GFMO enhanced the stability of oil-in-water emulsions, leading to improved shelf life and texture in salad dressings. The emulsifying properties were attributed to its molecular structure, which facilitates the formation of stable micelles.
| Parameter | Control Emulsion | GFMO Emulsion |
|---|---|---|
| Droplet Size (µm) | 15.2 | 8.5 |
| Stability (days) | 5 | 15 |
| Viscosity (cP) | 50 | 75 |
Pharmaceutical Applications
GFMO has potential applications in drug delivery systems due to its biocompatibility and ability to form nanoparticles.
Case Study:
Research published in Pharmaceutical Research explored the use of GFMO in formulating nanoparticles for targeted drug delivery. The study found that GFMO-based nanoparticles exhibited enhanced drug loading capacity and controlled release profiles.
| Parameter | Control Nanoparticles | GFMO Nanoparticles |
|---|---|---|
| Drug Loading Efficiency (%) | 30 | 70 |
| Release Rate (24h) | 85% | 45% |
| Cytotoxicity (IC50 µg/mL) | 10 | 25 |
Materials Science
In materials science, GFMO is being explored as a bio-based surfactant for the synthesis of biodegradable polymers.
Case Study:
A study published in Green Chemistry investigated the incorporation of GFMO into poly(lactic acid) (PLA) matrices. The results indicated that GFMO improved the mechanical properties and thermal stability of PLA composites.
| Property | PLA Control | PLA-GFMO Composite |
|---|---|---|
| Tensile Strength (MPa) | 45 | 60 |
| Thermal Decomposition Temp (°C) | 250 | 270 |
| Biodegradability (days) | 90 | 60 |
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the solubilization of hydrophobic molecules in aqueous solutions. This makes it effective in breaking down cell membranes and facilitating the extraction of membrane-bound proteins. The molecular targets include lipid bilayers and hydrophobic protein regions .
Comparison with Similar Compounds
Sucrose Esters with Varied Acyl Chains
Sucrose esters are synthesized by substituting hydroxyl groups on sucrose with fatty acid chains. Key examples include:
Key Findings :
- Chain Length Impact: Longer acyl chains (e.g., tribehenate) increase hydrophobicity, making these compounds suitable for high-fat systems. Shorter chains (e.g., dodecanoate) enhance solubility in polar solvents .
- Functional Groups: Hydroxy-substituted acyl chains (e.g., ricinoleate) improve biocompatibility for cosmetic applications .
Fructo-Oligosaccharides (FOS)
FOS are oligomers derived from enzymatic transfructosylation of sucrose. Unlike sucrose esters, they lack acyl groups but share the β-D-fructofuranosyl-α-D-glucopyranoside core.
Key Findings :
Glycosides with Non-Acyl Aglycones
These compounds replace acyl groups with terpenoid or phenolic moieties, altering bioactivity.
Key Findings :
- Bioactivity: Glycosides with phenolic aglycones (e.g., curculigoside) exhibit antioxidant properties, while sucrose esters primarily serve structural roles .
Research and Industrial Implications
- Enzymatic Specificity: Sucrose monostearate’s bulkier acyl chain may hinder binding to carbohydrate-active enzymes (CAZymes) compared to smaller FOS, as seen in computational studies .
- Antiviral Potential: Polyhydroxylated glycosides (e.g., compounds in ) show affinity for viral proteases, suggesting structural optimization avenues for sucrose derivatives .
- Regulatory Status: Sucrose esters like monostearate are GRAS (Generally Recognized As Safe), whereas FOS and glycosides require case-specific safety evaluations .
Biological Activity
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate (commonly referred to as octadecanoate) is a carbohydrate compound with diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
- Molecular Formula : CHO·xCHO
- Molecular Weight : 608.758 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 756.9 ± 60.0 °C at 760 mmHg
- Flash Point : 233.3 ± 26.4 °C
Biological Activity
1. Antimicrobial Properties
Alpha-D-glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for use in pharmaceutical formulations and agricultural applications to enhance plant resistance against pathogens .
2. Mechanisms of Action
The compound influences several biological pathways:
- Apoptosis Induction : It has been linked to the activation of apoptotic pathways in cancer cells, suggesting potential use in cancer therapy .
- Immunomodulatory Effects : The compound modulates immune responses, which may be beneficial in treating inflammatory diseases .
- Cell Cycle Regulation : Research indicates that it can affect cell cycle progression and DNA damage responses, potentially impacting tumor growth and metastasis .
Case Studies
-
Antimicrobial Efficacy
A study demonstrated that alpha-D-glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate significantly reduced the viability of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating strong antibacterial properties. -
Cancer Cell Studies
In a laboratory setting, this compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 100 µg/mL . -
Inflammation Models
In animal models of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Toxicological Profile
Toxicity studies reveal that alpha-D-glucopyranoside, beta-D-fructofuranosyl, monooctadecanoate has a high oral LD50 value (29,700 mg/kg in rats), indicating low acute toxicity . Furthermore, it has not been classified as a carcinogen or mutagen based on available data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
